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molecular formula C8H6N2O3 B1511938 7-Hydroxy-1H-indazole-5-carboxylic acid CAS No. 1131605-20-3

7-Hydroxy-1H-indazole-5-carboxylic acid

Cat. No. B1511938
M. Wt: 178.14 g/mol
InChI Key: VGZKUBKJPAKVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

A solution of 7-hydroxy-1H-indazole-5-carboxylic acid (1.08 g, 6.06 mmol) in EtOH (50 mL) containing conc. H2SO4 (0.34 mL) was heated at reflux overnight. The mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3. The aqueous phase was back extracted with EtOAc (3×). The combined organic extracts were washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated to afford ethyl 7-hydroxy-1H-indazole-5-carboxylate (918 mg, 73%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.OS(O)(=O)=O.[CH3:19][CH2:20]O>CCOC(C)=O>[OH:1][C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
OC=1C=C(C=C2C=NNC12)C(=O)O
Name
Quantity
0.34 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C2C=NNC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 918 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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